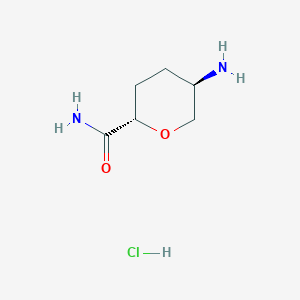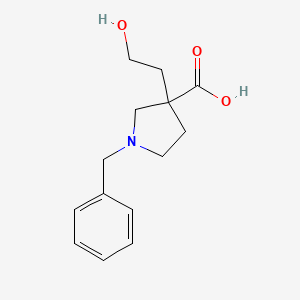
2-Bromo-3-fluoro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-6-methylphenol is a chemical compound with the molecular formula C7H6BrFO. It has a molecular weight of 205.03 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methyl groups on the phenol ring.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Research on brominated and fluorinated compounds underscores their critical role in synthetic chemistry and pharmaceutical development. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of brominated and fluorinated intermediates in drug synthesis. These compounds often require specialized synthesis techniques due to their unique chemical properties and potential industrial applications (Qiu et al., 2009).
Environmental Impact and Toxicology
The environmental occurrence and toxicology of brominated phenols, such as 2,4,6-Tribromophenol, have been extensively studied. These compounds can arise both as industrial intermediates and degradation products of brominated flame retardants, indicating the pervasive nature of brominated compounds in the environment. Their widespread presence calls for ongoing research into their environmental behavior, toxicokinetics, and toxicodynamics (Koch & Sures, 2018).
Advanced Materials and Chemosensors
Brominated and fluorinated compounds are pivotal in developing new materials and chemosensors. For instance, derivatives of 4-Methyl-2,6-diformylphenol have been explored for creating chemosensors that can detect a wide array of analytes, demonstrating the versatility of brominated and fluorinated phenols in sensor technology. These developments highlight the potential for compounds like 2-Bromo-3-fluoro-6-methylphenol to contribute to innovations in materials science (Roy, 2021).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, organoboron reagents like this compound might interact with a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .
Result of Action
Given its potential use in Suzuki–Miyaura cross-coupling reactions , it might facilitate the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of its use.
properties
IUPAC Name |
2-bromo-3-fluoro-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWWZVWTZLYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)











